3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride
Overview
Description
3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride is a complex organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of an acetyl group, a tetrahydrobenzoazepine core, and a sulfonyl chloride functional group. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Scientific Research Applications
3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It is used in the synthesis of bioactive molecules for studying enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
Target of Action
It is known that similar compounds, such as tetrahydrobenzo[b]azepines, are found in a variety of medicines used in the treatment of cardiovascular diseases .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it might affect pathways related to cardiovascular function .
Biochemical Analysis
Biochemical Properties
3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and kinases, through its sulfonyl chloride group, which can form covalent bonds with nucleophilic amino acid residues in the active sites of these enzymes. Additionally, the acetyl group of this compound can participate in acetylation reactions, modifying the activity of proteins and other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins. Furthermore, it can affect gene expression by modulating the activity of transcription factors through acetylation. In terms of cellular metabolism, this compound can impact metabolic flux by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The sulfonyl chloride group can form covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to enzyme inhibition. This covalent modification can result in the irreversible inactivation of the enzyme. Additionally, the acetyl group can be transferred to lysine residues on histones and other proteins, affecting gene expression by altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its inhibitory activity over time. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes. At higher doses, toxic or adverse effects can occur, including off-target interactions and cellular toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of the compound within subcellular compartments can impact its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride typically involves multiple steps:
Formation of the Tetrahydrobenzoazepine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from a substituted aniline, a series of reactions including alkylation, reduction, and cyclization can yield the tetrahydrobenzoazepine core.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrahydrobenzoazepine core.
Acylation and Alkylation: The acetyl group can be modified through acylation or alkylation reactions to introduce different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions (e.g., room temperature to 80°C) to form various derivatives.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Modified Azepines: Resulting from oxidation or reduction reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the acetyl and sulfonyl chloride groups, making it less reactive.
3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the sulfonyl chloride group, limiting its use in nucleophilic substitution reactions.
7-sulfonyl chloride derivatives of other azepines: These compounds may have different substitution patterns, affecting their reactivity and applications.
Uniqueness
3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research fields.
Properties
IUPAC Name |
3-acetyl-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-9(15)14-6-4-10-2-3-12(18(13,16)17)8-11(10)5-7-14/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYXOGXOWXWJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463125 | |
Record name | 3-acetyl-7-chlorosulfonyl-2,3,4,5 -tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35760-18-0 | |
Record name | 3-acetyl-7-chlorosulfonyl-2,3,4,5 -tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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